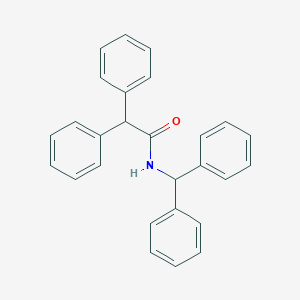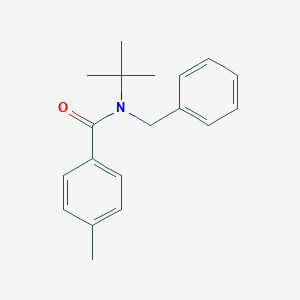![molecular formula C24H14Cl2N2O2S3 B295265 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295265.png)
2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thienopyrimidines. It has gained significant attention from researchers due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用機序
The mechanism of action of 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that the compound may exert its biological activity through the inhibition of enzymes or the disruption of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one exhibits significant cytotoxicity against various cancer cell lines. The compound has also been reported to possess antiviral activity against herpes simplex virus and antimicrobial activity against Gram-positive and Gram-negative bacteria. In addition, the compound has been shown to exhibit fluorescent properties, making it a potential candidate for use as a fluorescent probe.
実験室実験の利点と制限
One of the main advantages of using 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential as a versatile building block for the synthesis of organic materials. However, the compound has some limitations, such as its low solubility in water and limited stability under certain conditions.
将来の方向性
There are several future directions for the research on 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is the further exploration of its potential as a fluorescent probe for the detection of metal ions. Another direction is the development of more efficient synthetic routes for the compound. Additionally, the compound's potential as a therapeutic agent for various diseases warrants further investigation.
合成法
The synthesis of 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2,5-dichlorothiophene-3-carboxaldehyde, 2-mercaptoacetic acid, and diphenylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is purified by recrystallization or column chromatography.
科学的研究の応用
2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. The compound has also been explored for its potential as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic materials.
特性
分子式 |
C24H14Cl2N2O2S3 |
|---|---|
分子量 |
529.5 g/mol |
IUPAC名 |
2-[2-(2,5-dichlorothiophen-3-yl)-2-oxoethyl]sulfanyl-3,6-diphenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H14Cl2N2O2S3/c25-20-12-16(21(26)33-20)18(29)13-31-24-27-22-17(11-19(32-22)14-7-3-1-4-8-14)23(30)28(24)15-9-5-2-6-10-15/h1-12H,13H2 |
InChIキー |
BYFKFSMALNXVCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)C5=C(SC(=C5)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)C5=C(SC(=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Tert-butyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295184.png)

![3-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B295188.png)

![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B295194.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295199.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295200.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295201.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295202.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B295204.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B295205.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B295206.png)